2-Aminoacetic acid;carbon monoxide;chlororuthenium

Overview

Description

CORM-3 (carbon monoxide (CO) releasing molecule-3) has been used to study its effect on NLRP3 (leucine-rich-repeat-containing receptor, pyrin-domain-containing 3) inflammasome activation via glycolysis in macrophages and also on hyperglycemia-induced IL-1β (interleukin-1 β) production. It has also been used to study its protective function against H2O2-induced apoptosis using primary rabbit lens epithelial cells. CORM-3 suppresses thrombin-induced nitrite release in BV-2 microglia and protects isolated rats hearts from reperfusion damage in vitro and is cardioprotective in a rat myocardial infarction model in vivo.

Scientific Research Applications

Carbon Monoxide in Carbonylation Reactions

Carbon monoxide (CO) is extensively used in organic chemistry for synthesizing various carbonyl compounds. It plays a critical role in carbonylation reactions, especially hydroformylations, and is used in industrial applications, including the production of acetic acid via the carbonylation of methanol (Wu et al., 2014). Despite its high toxicity and gaseous nature, CO remains a versatile C1 building block for organic synthesis.

Chloroform as a Carbon Monoxide Precursor

Chloroform has been identified as a precursor for CO, which can be rapidly hydrolyzed using heterogeneous CsOH·H2O. This method allows for the generation of CO and (13)CO under mild conditions, facilitating aminocarbonylation reactions of aryl, vinyl, and benzyl halides with primary and secondary amines (Gockel & Hull, 2015).

Misconceptions about CORM-2

CORM-2, a carbon monoxide-releasing molecule often associated with chlororuthenium, has been used extensively for its antimicrobial effects. However, recent research indicates that the biocidal activity of CORM-2 is due to ruthenium toxicity rather than CO release. This finding necessitates a re-examination of CORM-2 and related compounds in biological experiments (Southam et al., 2021).

Catalytic Applications of Chlororuthenium

Chlororuthenium has been utilized in the dimerization of aromatic alkynes to form (E)-1,4-diarylbut-1-ene-3-yne derivatives. This process, catalyzed by the di-mu-chlorobis[(p-cymene)chlororuthenium(II)] complex, demonstrates high stereoselectivity and can be performed under homogeneous conditions without additives (Bassetti et al., 2007).

Carbon Monoxide Gas Sensors

2-Aminoacetic acid (glycine) complexes with Cu(II) have shown potential in enhancing the response value of carbon monoxide gas sensors. These sensors demonstrate good selectivity and recovery characteristics at room temperature, highlighting the applicability of amino acid-based frameworks in gas sensing technologies (Nami-Ana et al., 2021).

Mechanism of Action

Target of Action

2-Aminoacetic Acid (Glycine): Glycine, also known as 2-Aminoacetic acid, primarily targets the central nervous system. It functions as an inhibitory neurotransmitter and also facilitates excitatory potential at the N-methyl-D-aspartic acid (NMDA) receptors, along with glutamate .

Carbon Monoxide (CO): CO primarily targets hemoglobin in the blood, where it binds to the heme moiety, forming carboxyhemoglobin . This binding reduces the oxygen-carrying capacity of the blood .

Chlororuthenium: Some studies suggest that these complexes may interact with various biological molecules, potentially influencing cellular processes .

Mode of Action

2-Aminoacetic Acid (Glycine): Glycine acts as an inhibitory neurotransmitter in the central nervous system, reducing neuronal activity. It also facilitates excitatory potential at the NMDA receptors, along with glutamate .

Carbon Monoxide (CO): CO binds to hemoglobin more strongly than oxygen, forming carboxyhemoglobin and reducing the oxygen-carrying capacity of the blood . This can lead to hypoxia, affecting various physiological processes.

Chlororuthenium: They are known to participate in various catalytic reactions .

Biochemical Pathways

2-Aminoacetic Acid (Glycine): Glycine is involved in various metabolic functions, antioxidative reactions, and neurological functions. It is also an essential substrate in the synthesis of a multitude of biomolecules and substances .

Carbon Monoxide (CO): CO is produced endogenously in the heme degradation reaction catalyzed by heme oxygenase (HO) enzymes . It is involved in various intracellular pathways and can act as a therapeutic molecule .

Pharmacokinetics

2-Aminoacetic Acid (Glycine): It is known to be metabolically inert and chemically neutral .

Carbon Monoxide (CO): The half-life of CO at room air temperature is 3-4 hours. 100% oxygen reduces the half-life to 30-90 minutes .

Chlororuthenium:Result of Action

2-Aminoacetic Acid (Glycine): Glycine’s action results in the modulation of neuronal activity and facilitation of excitatory potential at the NMDA receptors .

Carbon Monoxide (CO): The binding of CO to hemoglobin reduces the oxygen-carrying capacity of the blood, which can lead to hypoxia .

Chlororuthenium:Action Environment

2-Aminoacetic Acid (Glycine):Carbon Monoxide (CO): The action of CO can be influenced by the concentration of oxygen in the environment. Higher oxygen concentrations can reduce the half-life of CO .

Properties

IUPAC Name |

2-aminoacetic acid;carbon monoxide;chlororuthenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2.3CO.ClH.Ru/c3-1-2(4)5;3*1-2;;/h1,3H2,(H,4,5);;;;1H;/q;;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOINYBNDJAUNGD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

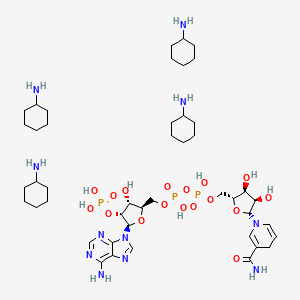

[C-]#[O+].[C-]#[O+].[C-]#[O+].C(C(=O)O)N.Cl[Ru] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClNO5Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-9-yl] hydrogen sulfate](/img/structure/B560001.png)

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)